molecular formula C34H28O9 B1589143 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose CAS No. 30361-19-4

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose

Cat. No.: B1589143
CAS No.: 30361-19-4
M. Wt: 580.6 g/mol
InChI Key: QJZSLTLDMBDKOU-OSVDXEOTSA-N
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Description

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of four benzoyl groups and a methyl group attached to the ribofuranose ring. It is commonly used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose typically involves multiple steps starting from D-fructose. The process includes lactonization, acylation, carbonyl reduction, and reacylation. The overall yield of this synthesis is approximately 10.60% . Key reagents used in these steps include calcium oxide, sodium bis(2-methoxyethoxy)aluminum hydride, and triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions and using industrial-grade reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies.

    Industry: The compound is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose involves its interaction with specific enzymes and receptors. The benzoyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The methyl group at the 2C position influences the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: This compound has acetyl groups instead of benzoyl groups.

    1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Similar structure but with an acetyl group at the 1-position.

Uniqueness

1,2,3,5-Tetra-O-benzoyl-2C-methyl-D-ribofuranose is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where stability and reactivity are crucial.

Properties

IUPAC Name

[(2R,3R,4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27-,28-,33?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZSLTLDMBDKOU-OSVDXEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229439
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30361-19-4
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30361-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribofuranose, 2-C-methyl-, 1,2,3,5-tetrabenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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